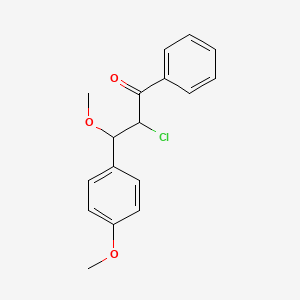
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a ketone group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylpropan-1-one: A simpler analog with fewer substituents.
3-Methoxy-1-phenylpropan-1-one: Lacks the chloro and additional methoxy groups.
4-Methoxyphenylpropan-1-one: Contains only the methoxy group on the aromatic ring.
Uniqueness
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
90399-68-1 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO3/c1-20-14-10-8-13(9-11-14)17(21-2)15(18)16(19)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 |
InChI Key |
GAKODWZVXMDNDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)

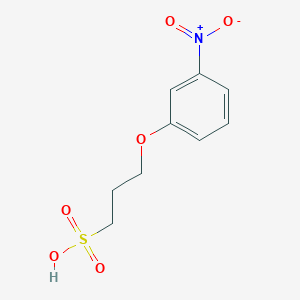
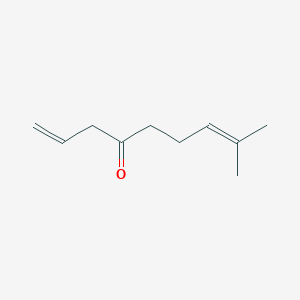
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
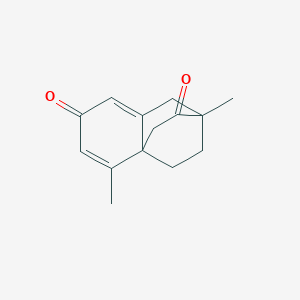
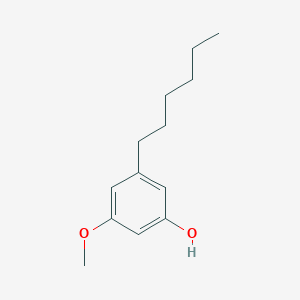
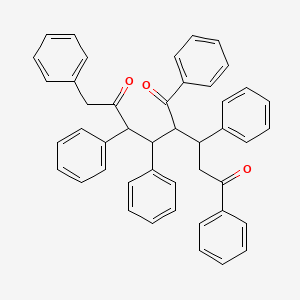
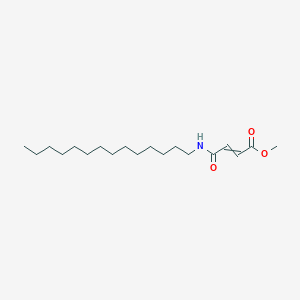
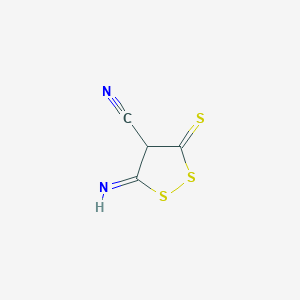
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
